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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of widely-used behavioral assays

to assess cognitive deficits induced by methamphetamine (METH) in preclinical rodent models.

Detailed protocols, quantitative data summaries, and visualizations of relevant signaling

pathways are included to facilitate experimental design and data interpretation in the context of

drug discovery and development.

Introduction
Methamphetamine is a potent psychostimulant that is widely abused and can lead to significant

and long-lasting cognitive impairments.[1][2] These deficits impact various domains, including

memory, attention, executive function, and decision-making.[2] Understanding the

neurobiological underpinnings of METH-induced cognitive dysfunction is crucial for the

development of effective therapeutic interventions. The following behavioral assays are robust

tools for quantifying these cognitive deficits in animal models, providing a platform to screen

potential pharmacotherapies.

Key Behavioral Assays
Novel Object Recognition (NOR) Test
The Novel Object Recognition (NOR) test is a widely used behavioral assay to assess non-

spatial recognition memory in rodents.[1] This test is based on the innate tendency of rodents

to spend more time exploring a novel object than a familiar one.[1]
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Cognitive Domain Assessed: Recognition Memory

Experimental Protocol:

Apparatus: A square or circular open-field arena. Two sets of identical objects and one novel

object are required. The objects should be heavy enough that the animal cannot move them

and should be made of non-porous material for easy cleaning.

Habituation Phase:

Individually place each animal in the empty open-field arena for 5-10 minutes to allow for

acclimation to the new environment. This is typically done for 2-3 consecutive days.[3]

Familiarization/Training Phase (Trial 1):

Place two identical objects (A and A) in the arena.

Place the animal in the arena, facing away from the objects, and allow it to freely explore

for a set period (e.g., 5-10 minutes).

Record the time spent exploring each object. Exploration is typically defined as the

animal's nose being within a 2 cm radius of the object and oriented toward it.

Retention Interval: Return the animal to its home cage for a specific duration (e.g., 1 hour for

short-term memory, 24 hours for long-term memory).

Test Phase (Trial 2):

Replace one of the familiar objects with a novel object (A and B). The location of the novel

object should be counterbalanced across animals.

Place the animal back in the arena and allow it to explore for a set period (e.g., 5 minutes).

Record the time spent exploring the familiar and novel objects.

Data Analysis:
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Discrimination Index (DI): (Time exploring novel object - Time exploring familiar object) /

(Total exploration time for both objects). A positive DI indicates a preference for the novel

object and intact recognition memory.

Recognition Index: (Time exploring novel object) / (Total exploration time for both objects)

x 100%. A recognition index significantly above 50% indicates novel object preference.

Quantitative Data Summary:
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Methampheta
mine Regimen

Animal Model
Retention
Interval

Key Findings Reference

4 x 10 mg/kg,

every 2h
Rats 1 week

METH-treated

animals spent

significantly less

time investigating

the novel object

compared to

saline-treated

animals.

[3]

4 x 4 mg/kg,

every 2h (binge)
Rats 1 week

METH resulted in

disrupted object-

in-place

performance,

with animals

spending similar

amounts of time

with all objects,

regardless of

location.

[4][5]

Chronic low-dose

METH (12

weeks)

Male Mice
5 months post-

METH

METH exposure

significantly

reduced the

ability to

distinguish

between familiar

and novel

objects.

[6]

Chronic low-dose

METH (12

weeks)

Female Mice 5 months post-

METH

METH treatment

improved

recognition

memory,

resulting in

significant

discrimination of

[6]
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novel and

familiar objects.

Experimental Workflow:

Preparation Experiment Data Analysis

Habituation to Arena
(2-3 days, 5-10 min/day)

Familiarization Phase
(Two identical objects)

Proceed to
experiment Retention Interval

(e.g., 1h or 24h)

After exploration Test Phase
(One familiar, one novel object)

After interval Calculate Discrimination Index
or Recognition Index

Quantify
exploration

Click to download full resolution via product page

Novel Object Recognition (NOR) Test Workflow

Morris Water Maze (MWM)
The Morris Water Maze (MWM) is a classic behavioral task used to assess spatial learning and

memory in rodents.[7] It relies on distal cues in the testing room for the animal to navigate and

find a hidden escape platform.[7]

Cognitive Domain Assessed: Spatial Learning and Memory

Experimental Protocol:

Apparatus: A large circular pool filled with opaque water (e.g., using non-toxic white paint or

milk powder). A small escape platform is submerged just below the water surface. The pool

should be located in a room with various prominent, stable visual cues on the walls.

Acquisition/Training Phase:

For 4-5 consecutive days, animals are given 4 trials per day to find the hidden platform.

For each trial, the animal is placed into the pool at one of four quasi-random start locations

(e.g., North, South, East, West).
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The animal is allowed to swim freely for a maximum of 60-90 seconds to find the platform.

If the animal finds the platform, it is allowed to remain there for 15-30 seconds.

If the animal fails to find the platform within the allotted time, it is gently guided to the

platform and allowed to stay for the same duration.

The latency to find the platform, path length, and swim speed are recorded using a video

tracking system.

Probe Trial:

24 hours after the last training trial, the platform is removed from the pool.

The animal is placed in the pool at a novel start location and allowed to swim for 60

seconds.

The time spent in the target quadrant (where the platform was previously located) is

measured.

Data Analysis:

Acquisition: A decrease in escape latency and path length across training days indicates

spatial learning.

Probe Trial: A significantly greater amount of time spent in the target quadrant compared

to the other quadrants indicates memory retention.

Quantitative Data Summary:
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Methamphetamine
Regimen

Animal Model
Key Findings in
MWM

Reference

Neonatal METH (10

mg/kg, 4x/day, P11-

P15)

Rats

Deficits in spatial

learning and memory

during acquisition and

a shifted platform

phase.

[8][9]

METH (2 mg/kg, daily

for 5 days)
Rats

Impaired spatial

learning, indicated by

increased escape

latencies during

training.

[10]

METH administration Mice
Induced a decline in

spatial learning.
[11]

METH (10 mg/kg,

4x/day, P11-20)
Rats

Impaired spatial

learning during

acquisition and

multiple shift phases.

[12]

Experimental Workflow:

Training Phase Testing Phase Data Analysis

Acquisition Trials
(4-5 days, 4 trials/day)
Find hidden platform

Probe Trial
(24h after last training trial)

Platform removed

Assess memory
retention

Measure Escape Latency,
Path Length, and Time in

Target Quadrant

Quantify
performance
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Morris Water Maze (MWM) Experimental Workflow

Delayed Discounting Task
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The Delayed Discounting Task is used to measure impulsivity, a key aspect of decision-making.

[13][14] It assesses the extent to which a future reward is devalued based on its delay.[15]

Cognitive Domain Assessed: Decision-Making (Impulsivity)

Experimental Protocol:

Apparatus: An operant conditioning chamber equipped with two levers and a food/liquid

dispenser.

Training:

Animals are first trained to press a lever to receive a reward (e.g., a sucrose pellet or

sweetened water).

They are then trained to discriminate between two levers, one delivering a small,

immediate reward and the other a large, delayed reward.

Testing:

Animals are presented with a series of choices between the two levers.

The delay to the large reward is systematically varied across trials or sessions.

The animal's choice of the small, immediate reward over the large, delayed reward is

recorded.

Data Analysis:

The primary dependent measure is the "indifference point," which is the delay at which the

animal chooses the small, immediate reward and the large, delayed reward with equal

frequency.

A steeper discounting curve (i.e., a lower indifference point) indicates greater impulsivity.

Quantitative Data Summary:
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Methamphetamine
Regimen

Animal Model
Key Findings in
Delayed
Discounting

Reference

Acute METH

(increasing doses)
Rats

Dose-dependently

reduced sensitivity to

delay, indicating

increased impulsivity.

[13][16]

Chronic METH Rats
No systematic effect

on choice.
[13][16]

METH-dependent

individuals
Humans

Exhibit steeper

temporal discounting

compared to controls.

[17]

Logical Relationship:

Choice between:
- Small, Immediate Reward
- Large, Delayed Reward

Increased Impulsivity
(Steeper Discounting)

Preference for
Small, Immediate Reward

Increased Self-Control
(Shallower Discounting)

Preference for
Large, Delayed Reward

Click to download full resolution via product page

Delayed Discounting Task Logical Relationship

Attentional Set-Shifting Task (ASST)
The Attentional Set-Shifting Task (ASST) is a rodent analog of the Wisconsin Card Sorting Test

used in humans. It assesses cognitive flexibility, which is the ability to shift attention between

different perceptual dimensions of a stimulus.[18][19]

Cognitive Domain Assessed: Executive Function (Cognitive Flexibility)
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Experimental Protocol:

Apparatus: A testing apparatus with two digging pots, each containing a different digging

medium and a distinct odor. A food reward is buried in one of the pots.

Procedure: The task consists of a series of discriminations where the animal must learn to

associate a food reward with a specific stimulus dimension (e.g., digging medium or odor).

Simple Discrimination (SD): Only one dimension is varied (e.g., two different digging

media, same odor).

Compound Discrimination (CD): Both dimensions are varied, but only one is relevant for

finding the reward.

Intra-dimensional (ID) Shift: The specific exemplars of the relevant dimension are

changed, but the rule remains the same (e.g., new digging media are used, but the animal

still needs to pay attention to the medium).

Extra-dimensional (ED) Shift: The previously irrelevant dimension now becomes the

relevant one (e.g., the animal must now shift its attention from the digging medium to the

odor to find the reward). This is the key measure of cognitive flexibility.

Data Analysis: The primary measure is the number of trials required to reach a criterion of a

certain number of consecutive correct choices (e.g., 6 out of 8). An increased number of

trials to criterion on the ED shift, relative to the ID shift, indicates a deficit in cognitive

flexibility.

Quantitative Data Summary:
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Methamphetamine
Regimen

Animal Model
Key Findings in
ASST

Reference

METH self-

administration (0.02

mg/infusion, 6h/day

for 14 days)

Rats

METH-experienced

rats showed selective

impairments during

the extra-dimensional

(ED) shift component.

[18][19][20]

METH self-

administration (0.05

mg/kg/infusion,

96h/week for 3 weeks)

Rats

METH-experienced

rats required more

trials to reach criterion

in the

extradimensional shift

(ED) part of the ASST.

[21]

Experimental Workflow:

Simple Discrimination

Compound Discrimination

Intra-dimensional Shift

Extra-dimensional Shift

Measure Trials to Criterion
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Attentional Set-Shifting Task (ASST) Workflow

Signaling Pathways Implicated in
Methamphetamine-Induced Cognitive Deficits
Methamphetamine-induced cognitive deficits are associated with significant alterations in

several key neurotransmitter and signaling pathways in the brain.

Dopaminergic Pathways
METH primarily targets the dopamine system, leading to a massive release and subsequent

depletion of dopamine.[2] This dysregulation of dopaminergic pathways, particularly the

mesocorticolimbic system, is strongly linked to cognitive impairments.[22]

Methamphetamine

Dopamine Transporter (DAT)
(Blocked)
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Transporter 2 (VMAT2)

(Inhibited)

↑↑ Dopamine Release
(Synaptic Cleft)

Prevents Reuptake Increases Cytosolic DA

Dopamine Receptors
(Overstimulation)

Cognitive Deficits
(Memory, Attention, Executive Function)

Neurotoxicity &
Dysfunctional Signaling

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 12 / 16 Tech Support

https://www.benchchem.com/product/b10769792?utm_src=pdf-body-img
https://www.cornerstonehealingcenter.com/resource/how-does-meth-affect-cognition/
https://www.researchgate.net/figure/Methamphetamine-effects-on-dopaminergic-pathways-Methamphetamine-causes-excessive_fig3_264427777
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Simplified Dopaminergic Pathway Disruption by METH

Serotonergic Pathways
Methamphetamine also affects the serotonin (5-HT) system, although to a lesser extent than

the dopamine system. METH can cause the release of serotonin and inhibit its reuptake,

leading to long-term depletion of serotonin in various brain regions, which can contribute to

cognitive deficits.[23]

Methamphetamine

Serotonin Transporter (SERT)
(Blocked)

↑ Serotonin Release

Prevents Reuptake

Long-term Serotonin Depletion

Leads to

Cognitive Deficits
(Memory, Decision-Making)
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Simplified Serotonergic Pathway Disruption by METH

Neuroinflammatory Pathways
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Chronic METH use is associated with neuroinflammation, characterized by the activation of

microglia and astrocytes.[24] This inflammatory response can lead to neuronal damage and

contribute to the cognitive decline observed in METH users.[24][25]

Chronic Methamphetamine Use

Activation of Microglia
and Astrocytes

↑ Pro-inflammatory Cytokines
(e.g., TNF-α, IL-6)

Neuronal Damage &
Apoptosis

Cognitive Deficits
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Simplified Neuroinflammatory Pathway in METH-induced Neurotoxicity

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. A Review on the Disruption of Novel Object Recognition Induced by Methamphetamine -
PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 14 / 16 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4418472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4418472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7457172/
https://www.benchchem.com/product/b10769792?utm_src=pdf-body-img
https://www.benchchem.com/product/b10769792?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843358/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10843358/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


2. cornerstonehealingcenter.com [cornerstonehealingcenter.com]

3. Effect of (+)-Methamphetamine on Path Integration Learning, Novel Object Recognition,
and Neurotoxicity in Rats - PMC [pmc.ncbi.nlm.nih.gov]

4. Methamphetamine-induced changes in the object recognition memory circuit - PMC
[pmc.ncbi.nlm.nih.gov]

5. Methamphetamine-induced changes in the object recognition memory circuit - PubMed
[pubmed.ncbi.nlm.nih.gov]

6. Chronic, Low-Dose Methamphetamine Reveals Sexual Dimorphism of Memory
Performance, Histopathology, and Gene Expression Affected by HIV-1 Tat Protein in a
Transgenic Model of NeuroHIV - PMC [pmc.ncbi.nlm.nih.gov]

7. researchgate.net [researchgate.net]

8. Refining the critical period for methamphetamine-induced spatial deficits in the Morris
water maze - PubMed [pubmed.ncbi.nlm.nih.gov]

9. researchgate.net [researchgate.net]

10. The spatial learning and memory performance in methamphetamine–sensitized and
withdrawn rats - PMC [pmc.ncbi.nlm.nih.gov]

11. researchgate.net [researchgate.net]

12. Developmental D-methamphetamine treatment selectively induces spatial navigation
impairments in reference memory in the Morris water maze while sparing working memory -
PubMed [pubmed.ncbi.nlm.nih.gov]

13. researchgate.net [researchgate.net]

14. Methamphetamine-induced impulsivity during chronic methamphetamine treatment in
rats: effects of the TAAR 1 agonist RO5263397 - PMC [pmc.ncbi.nlm.nih.gov]

15. Delayed reward discounting and addictive behavior: a meta-analysis - PMC
[pmc.ncbi.nlm.nih.gov]

16. Effects of methamphetamine on delay discounting in rats using concurrent chains -
PubMed [pubmed.ncbi.nlm.nih.gov]

17. Cortical activation during delay discounting in abstinent methamphetamine dependent
individuals - PMC [pmc.ncbi.nlm.nih.gov]

18. Methamphetamine self-administration produces attentional set-shifting deficits and alters
prefrontal cortical neurophysiology in rats - PMC [pmc.ncbi.nlm.nih.gov]

19. Methamphetamine self-administration produces attentional set-shifting deficits and alters
prefrontal cortical neurophysiology in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 15 / 16 Tech Support

https://www.cornerstonehealingcenter.com/resource/how-does-meth-affect-cognition/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2562284/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262904/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3262904/
https://pubmed.ncbi.nlm.nih.gov/22115899/
https://pubmed.ncbi.nlm.nih.gov/22115899/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11946854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11946854/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11946854/
https://www.researchgate.net/publication/6416273_Morris_water_maze_Procedures_for_assessing_spatial_and_related_forms_of_learning_and_memory
https://pubmed.ncbi.nlm.nih.gov/12684734/
https://pubmed.ncbi.nlm.nih.gov/12684734/
https://www.researchgate.net/publication/10813903_Refining_the_critical_period_for_methamphetamine-induced_spatial_deficits_in_the_Morris_water_maze
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414988/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4414988/
https://www.researchgate.net/publication/331774873_Methamphetamine-associated_cognitive_decline_is_attenuated_by_neutralizing_IL-1_signaling
https://pubmed.ncbi.nlm.nih.gov/12645039/
https://pubmed.ncbi.nlm.nih.gov/12645039/
https://pubmed.ncbi.nlm.nih.gov/12645039/
https://www.researchgate.net/publication/386186828_Effects_of_methamphetamine_on_delay_discounting_in_rats_using_concurrent_chains
https://pmc.ncbi.nlm.nih.gov/articles/PMC6341472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6341472/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201846/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3201846/
https://pubmed.ncbi.nlm.nih.gov/39604706/
https://pubmed.ncbi.nlm.nih.gov/39604706/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2835463/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052930/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3052930/
https://pubmed.ncbi.nlm.nih.gov/21051037/
https://pubmed.ncbi.nlm.nih.gov/21051037/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10769792?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


20. researchgate.net [researchgate.net]

21. researchgate.net [researchgate.net]

22. researchgate.net [researchgate.net]

23. psychiatryonline.org [psychiatryonline.org]

24. Neuroimmune Basis of Methamphetamine Toxicity - PMC [pmc.ncbi.nlm.nih.gov]

25. Methamphetamine-Induced Neuronal Damage: Neurotoxicity and Neuroinflammation -
PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [Application Notes and Protocols for Measuring
Cognitive Deficits from Methamphetamine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10769792#behavioral-assays-for-measuring-
cognitive-deficits-from-methamphetamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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